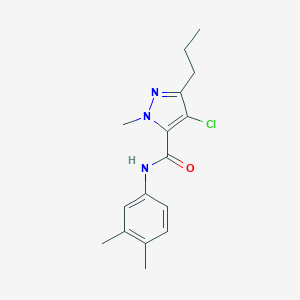![molecular formula C17H13Cl3N4O2S B287711 4,5-dichloro-2-[6-(4-chloro-3,5-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-3(2H)-pyridazinone](/img/structure/B287711.png)
4,5-dichloro-2-[6-(4-chloro-3,5-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-3(2H)-pyridazinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-dichloro-2-[6-(4-chloro-3,5-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-3(2H)-pyridazinone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is commonly referred to as "compound X" in scientific literature.
作用機序
The mechanism of action of 4,5-dichloro-2-[6-(4-chloro-3,5-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-3(2H)-pyridazinone is not fully understood. However, it is believed to work by inhibiting certain enzymes and signaling pathways that are involved in the development of various diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4,5-dichloro-2-[6-(4-chloro-3,5-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-3(2H)-pyridazinone vary depending on the specific application. Some of the most notable effects include:
1. Inhibition of cell growth and induction of apoptosis in cancer cells.
2. Inhibition of amyloid-beta peptide aggregation in Alzheimer's disease.
3. Reduction of blood pressure and improvement of cardiac function in cardiovascular diseases.
実験室実験の利点と制限
The advantages of using 4,5-dichloro-2-[6-(4-chloro-3,5-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-3(2H)-pyridazinone in lab experiments include its high potency and specificity. However, the compound has some limitations, such as its low solubility in water and potential toxicity at high concentrations.
将来の方向性
There are several future directions for the study of 4,5-dichloro-2-[6-(4-chloro-3,5-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-3(2H)-pyridazinone. Some of the most promising directions include:
1. Development of more efficient and cost-effective synthesis methods.
2. Further investigation into the mechanism of action of the compound.
3. Clinical trials to evaluate the safety and efficacy of the compound in humans.
4. Investigation into the potential use of the compound in the treatment of other diseases.
Conclusion:
In conclusion, 4,5-dichloro-2-[6-(4-chloro-3,5-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-3(2H)-pyridazinone is a chemical compound that has significant potential in various areas of scientific research. Its high potency and specificity make it an attractive candidate for the treatment of cancer, neurological disorders, and cardiovascular diseases. However, further research is needed to fully understand its mechanism of action and evaluate its safety and efficacy in humans.
合成法
The synthesis of 4,5-dichloro-2-[6-(4-chloro-3,5-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-3(2H)-pyridazinone is a complex process that involves several steps. The most common method involves the reaction of 6-(4-chloro-3,5-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinylamine with 4,5-dichloropyridazin-3(2H)-one in the presence of a suitable catalyst and solvent. The reaction is carried out at a specific temperature and pressure to yield the desired product.
科学的研究の応用
4,5-dichloro-2-[6-(4-chloro-3,5-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-3(2H)-pyridazinone has been extensively studied for its potential applications in various areas of scientific research. Some of the most notable applications include:
1. Cancer Research: 4,5-dichloro-2-[6-(4-chloro-3,5-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-3(2H)-pyridazinone has shown promising results in the treatment of certain types of cancer. It has been found to inhibit the growth of cancer cells and induce apoptosis.
2. Neurological Disorders: The compound has also been studied for its potential in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. It has been found to inhibit the aggregation of amyloid-beta peptides, which are implicated in the development of Alzheimer's disease.
3. Cardiovascular Diseases: 4,5-dichloro-2-[6-(4-chloro-3,5-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-3(2H)-pyridazinone has also been studied for its potential in the treatment of cardiovascular diseases. It has been found to reduce blood pressure and improve cardiac function.
特性
製品名 |
4,5-dichloro-2-[6-(4-chloro-3,5-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-3(2H)-pyridazinone |
|---|---|
分子式 |
C17H13Cl3N4O2S |
分子量 |
443.7 g/mol |
IUPAC名 |
4,5-dichloro-2-[6-(4-chloro-3,5-dimethylphenoxy)-2-methylsulfanylpyrimidin-4-yl]pyridazin-3-one |
InChI |
InChI=1S/C17H13Cl3N4O2S/c1-8-4-10(5-9(2)14(8)19)26-13-6-12(22-17(23-13)27-3)24-16(25)15(20)11(18)7-21-24/h4-7H,1-3H3 |
InChIキー |
HXXMYRKOTIWNBY-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1Cl)C)OC2=NC(=NC(=C2)N3C(=O)C(=C(C=N3)Cl)Cl)SC |
正規SMILES |
CC1=CC(=CC(=C1Cl)C)OC2=NC(=NC(=C2)N3C(=O)C(=C(C=N3)Cl)Cl)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![6-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-2-(2-methylphenyl)-[1,2,4]triazolo[5,1-b][1,3,4]thiadiazole](/img/structure/B287631.png)
![4-chloro-5-methoxy-2-[6-(4-methylphenoxy)-4-pyrimidinyl]-3(2H)-pyridazinone](/img/structure/B287633.png)
![4-chloro-5-ethoxy-2-[6-(4-methylphenoxy)-4-pyrimidinyl]-3(2H)-pyridazinone](/img/structure/B287634.png)
![5-amino-3-ethyl-1-[6-(4-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile](/img/structure/B287636.png)

![6-(4-Methoxybenzyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287641.png)
![6-(3,4-Dimethoxybenzyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287643.png)
![6-Benzyl-3-(2-ethyl-5-methylpyrazol-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287647.png)
![ethyl 5-amino-1-[2-(methylsulfanyl)-6-phenoxy-4-pyrimidinyl]-1H-pyrazole-4-carboxylate](/img/structure/B287650.png)
![2,5-Dimethylphenyl 2-(3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)ethyl sulfide](/img/structure/B287652.png)
![methyl 5-amino-1-[6-(4-isopropylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-1H-pyrazole-4-carboxylate](/img/structure/B287653.png)
![Methyl 2-{[3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl}phenyl ether](/img/structure/B287654.png)